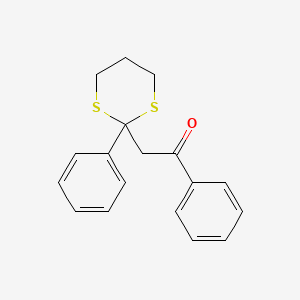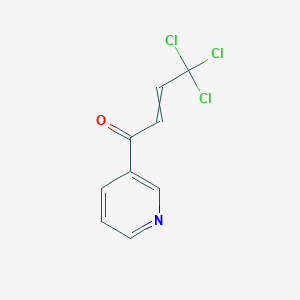![molecular formula C26H22F2P2 B14352180 Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- CAS No. 94940-44-0](/img/structure/B14352180.png)
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- is a tertiary phosphine compound characterized by the presence of two phosphino groups linked by an ethyl chain. This compound is notable for its applications in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of organolithium compounds and halogenophosphines is prevalent, with the in situ lithiation of a pre-designed organic precursor being a common approach .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically converts the phosphine to its corresponding phosphine oxide.
Substitution: The phosphine can participate in nucleophilic substitution reactions, where the phosphorus atom attacks an electrophilic carbon atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are often used in substitution reactions.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The products depend on the specific reagents used but generally include substituted phosphines.
Aplicaciones Científicas De Investigación
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of metal-based drugs.
Mecanismo De Acción
The mechanism by which phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- exerts its effects involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, polymerization, and cross-coupling .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine ligand.
Bis(diphenylphosphino)methane: Another common diphosphine ligand.
Uniqueness
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- is unique due to the presence of fluorine atoms on the phenyl rings, which can influence the electronic properties of the ligand and its ability to stabilize metal complexes. This can result in different coordination geometries and catalytic behaviors compared to other similar compounds .
Propiedades
| 94940-44-0 | |
Fórmula molecular |
C26H22F2P2 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
2-bis(3-fluorophenyl)phosphanylethyl-diphenylphosphane |
InChI |
InChI=1S/C26H22F2P2/c27-21-9-7-15-25(19-21)30(26-16-8-10-22(28)20-26)18-17-29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-16,19-20H,17-18H2 |
Clave InChI |
ORHJJULWFRXKEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCP(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/no-structure.png)

![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)

![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)

![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)


